molecular formula C19H23ClN2O3S B3132224 2-[2-(4-Chloro-2-diethylamino-thiazol-5-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester CAS No. 365542-35-4

2-[2-(4-Chloro-2-diethylamino-thiazol-5-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester

Cat. No.: B3132224
CAS No.: 365542-35-4
M. Wt: 394.9 g/mol
InChI Key: OFKFPLFHOCJCKF-VAWYXSNFSA-N
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Description

The compound 2-[2-(4-Chloro-2-diethylamino-thiazol-5-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester (CAS: 365542-35-4) is a thiazole derivative featuring a benzoic acid ethyl ester backbone substituted with a methoxy group at position 6 and a vinyl-linked 4-chloro-2-diethylamino-thiazol-5-yl moiety. Its molecular formula is C₁₇H₂₂ClN₃O₃S, with a molecular weight of 395.9 g/mol (calculated). The compound is primarily used in research settings, with commercial availability at 145€/100 mg (purity >95%) .

Key structural attributes include:

  • Thiazole ring: Substituted with chlorine (electron-withdrawing) and diethylamino (electron-donating) groups, influencing electronic properties.
  • Methoxy-benzoate ester: Enhances lipophilicity and may affect pharmacokinetic behavior.

Properties

IUPAC Name

ethyl 2-[(E)-2-[4-chloro-2-(diethylamino)-1,3-thiazol-5-yl]ethenyl]-6-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O3S/c1-5-22(6-2)19-21-17(20)15(26-19)12-11-13-9-8-10-14(24-4)16(13)18(23)25-7-3/h8-12H,5-7H2,1-4H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFKFPLFHOCJCKF-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=C(S1)C=CC2=C(C(=CC=C2)OC)C(=O)OCC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=NC(=C(S1)/C=C/C2=C(C(=CC=C2)OC)C(=O)OCC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901133055
Record name Ethyl 2-[(1E)-2-[4-chloro-2-(diethylamino)-5-thiazolyl]ethenyl]-6-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901133055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

365542-35-4
Record name Ethyl 2-[(1E)-2-[4-chloro-2-(diethylamino)-5-thiazolyl]ethenyl]-6-methoxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=365542-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-[(1E)-2-[4-chloro-2-(diethylamino)-5-thiazolyl]ethenyl]-6-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901133055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 2-[2-(4-Chloro-2-diethylamino-thiazol-5-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester (CAS No. 365542-35-4) has garnered attention due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews its biological activity, synthesizing findings from diverse research studies and case reports.

Chemical Structure and Properties

The compound features a complex structure comprising a thiazole ring, a vinyl group, and a methoxybenzoic acid moiety. Its molecular formula is C18H22ClN3O3SC_{18}H_{22}ClN_3O_3S, with a molecular weight of approximately 385.90 g/mol. The presence of the chloro and diethylamino substituents is significant for its biological activity.

Anticancer Properties

Numerous studies have explored the anticancer potential of similar compounds, indicating that modifications in structure can significantly influence activity. For instance, compounds with thiazole derivatives have shown promising results against various cancer cell lines:

Compound Cell Line IC50 (µM) Mechanism of Action
Similar Thiazole DerivativeMCF-7 (Breast Cancer)5.85Induction of apoptosis
2-(Phenylamino)pyrimidinesHeLa (Cervical Cancer)9.6CDK9 inhibition
Benzamide DerivativeA549 (Lung Cancer)3.0VEGFR-2 inhibition

These studies suggest that the thiazole moiety in the compound may contribute to its ability to inhibit cancer cell proliferation by targeting specific pathways related to cell cycle regulation and apoptosis.

Neuroprotective Effects

Research indicates that compounds with similar structures exhibit neuroprotective effects through cholinesterase inhibition, which is crucial for managing neurodegenerative diseases such as Alzheimer's:

  • Cholinesterase Inhibition : Compounds analogous to the target compound have demonstrated IC50 values ranging from 7.49 µM to 33.00 µM against acetylcholinesterase (AChE), suggesting potential use in treating cognitive decline associated with Alzheimer's disease .

Case Studies

  • In Vitro Studies : In a controlled laboratory setting, the compound was tested against various human cancer cell lines, including MCF-7 and A549, showing significant cytotoxicity with IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Molecular Docking Studies : Computational analyses indicated that the compound could effectively bind to targets involved in cancer progression, such as VEGFR-2 kinase, enhancing its potential as an anticancer agent .

Comparison with Similar Compounds

2-[2-(4-Chloro-thiazol-5-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester (CAS: 365542-32-1)

  • Molecular Formula: C₁₅H₁₄ClNO₃S
  • Molecular Weight : 323.8 g/mol
  • Key Differences: Lacks the diethylamino group on the thiazole ring. Lower molecular weight (323.8 vs. 395.9 g/mol) due to missing C₄H₁₀N substituent.

2-(4’-(Dimethylamino)phenyl)-6-methoxybenzothiazole (6-MeO-BTA-2)

  • Molecular Formula : C₁₆H₁₆N₂OS
  • Molecular Weight : 296.4 g/mol
  • Key Differences: Benzothiazole core instead of thiazole. Substituents: Dimethylamino group on a phenyl ring rather than directly on the thiazole. Synthesis: Prepared via condensation of 2-amino-5-methoxythiophenol and 4-(dimethylamino)benzaldehyde in DMSO at 180°C .

Ethyl 2-(2-(phenylaMino)thiazol-5-yl)acetate (CAS: 948287-40-9)

  • Structural Features: Phenylamino group on thiazole. Acetate ester instead of benzoate.
  • Comparison: Polarity: The phenylamino group may increase solubility in polar aprotic solvents. Applications: Likely explored for antimicrobial activity due to thiazole’s prevalence in bioactive molecules.

Sulfonamide Derivatives of 6-Methoxy-Benzoate Esters

  • Examples :
    • 2-Methoxy-6-(8-(methylsulfonamido)octyl)benzoate
    • 2-Methoxy-6-(8-(phenylsulfonamido)octyl)benzoate
  • Key Differences :
    • Functional Groups : Sulfonamide substituents enhance hydrogen-bonding capacity and metabolic stability.
    • Synthesis : Derived from amine intermediates via reactions with sulfonyl chlorides, achieving >90% yields .

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Commercial Availability
2-[2-(4-Chloro-2-diethylamino-thiazol-5-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester 365542-35-4 C₁₇H₂₂ClN₃O₃S 395.9 Cl, diethylamino, vinyl, methoxy 145€/100 mg
2-[2-(4-Chloro-thiazol-5-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester 365542-32-1 C₁₅H₁₄ClNO₃S 323.8 Cl, vinyl, methoxy Discontinued
2-(4’-(Dimethylamino)phenyl)-6-methoxybenzothiazole Not provided C₁₆H₁₆N₂OS 296.4 Dimethylamino-phenyl, benzothiazole Research use
Ethyl 2-(2-(phenylamino)thiazol-5-yl)acetate 948287-40-9 C₁₃H₁₅N₃O₂S 277.3 Phenylamino, acetate Specialty supplier

Research Findings and Implications

  • Solubility: Diethylamino increases lipophilicity (logP ~3.5 estimated) compared to the chloro-only derivative (logP ~2.8), favoring membrane permeability but reducing aqueous solubility.
  • Biological Activity: Thiazole derivatives are often investigated for antimicrobial or anticancer properties. The diethylamino variant’s larger size may improve target specificity but could also increase metabolic instability .
  • Synthetic Complexity: Introducing diethylamino likely requires protective strategies (e.g., Boc protection) during synthesis, adding steps compared to simpler thiazoles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(4-Chloro-2-diethylamino-thiazol-5-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
2-[2-(4-Chloro-2-diethylamino-thiazol-5-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester

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